L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
Description
L-Lysine, N⁶-[(1,1-dimethylethoxy)carbonyl]-N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester is a protected lysine derivative extensively used in peptide synthesis. Its structure features:
- N²-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group ideal for solid-phase peptide synthesis (SPPS) due to its compatibility with acid-labile linkers.
- N⁶-Boc (tert-butoxycarbonyl): An acid-labile group enabling orthogonal deprotection strategies.
- 1,1-Dimethylethyl (tert-butyl) ester: Enhances solubility in organic solvents and stabilizes the carboxylate during synthesis .
This combination allows selective deprotection (Fmoc via piperidine, Boc via trifluoroacetic acid) and is critical for synthesizing complex peptides with minimal side reactions.
Properties
Molecular Formula |
C30H40N2O6 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C30H40N2O6/c1-29(2,3)37-26(33)25(17-11-12-18-31-27(34)38-30(4,5)6)32-28(35)36-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,31,34)(H,32,35) |
InChI Key |
LOSDSFHOKANAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of amino acids using Fmoc and Boc groups. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods to introduce the Fmoc group . The Boc group is introduced using tert-butoxycarbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required for peptide synthesis. The reagents are typically handled in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide) and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Boc Deprotection: Trifluoroacetic acid (TFA).
Coupling Agents: HBTU, DIC.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for the formation of peptide bonds.
Scientific Research Applications
(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various applications, including as catalysts and in material science.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino acids from unwanted reactions during the synthesis process. These groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.
Comparison with Similar Compounds
N²-Boc-N⁶-Allyloxycarbonyl-L-Lysine
N²-Fmoc-N⁶-(4-Methoxytrityl)-L-Lysine
N²-Fmoc-N⁶-Ureido-L-Lysine
N²-Fmoc-N⁶-(Dabcyl)-L-Lysine
- Structure: N²-Fmoc, N⁶-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl].
- Molecular Formula : C₃₄H₃₄N₆O₅ (MW: 606.68) .
- Key Differences :
- Advantage Over Target Compound : Enables optical tracking of enzymatic cleavage in biochemical studies.
Data Table: Structural and Functional Comparison
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